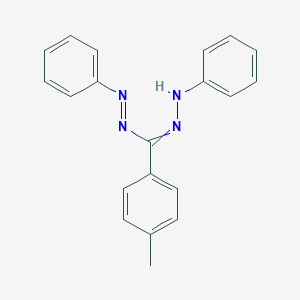

1,5-Diphenyl-3-(p-tolyl)formazan

Overview

Description

N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide is a versatile chemical compound with the molecular formula C19H16N4 and a molecular weight of 300.36 g/mol . This compound is known for its unique properties, making it an indispensable tool in various scientific fields such as medicinal chemistry, polymer research, and material science.

Preparation Methods

Classical Two-Step Synthesis via Aldehyde Condensation and Diazonium Coupling

The traditional route to 1,5-diphenyl-3-(p-tolyl)formazan involves sequential aldehyde condensation and diazonium coupling. Katritzky et al. (1995) pioneered this method, reacting p-tolualdehyde with phenylhydrazine to form a hydrazone intermediate, which subsequently couples with phenyldiazonium chloride under biphasic conditions (CH₂Cl₂/water, pH 9–10). This protocol achieved a 52% yield after recrystallization from methanol . A modified approach by Iqbal et al. (2009) replaced p-tolualdehyde with 4-methylbenzaldehyde, maintaining similar conditions but reducing reaction time from 24 to 12 hours, albeit with a slightly lower yield of 48% .

Table 1: Classical Synthesis Parameters

| Parameter | Katritzky Method (1995) | Iqbal Method (2009) |

|---|---|---|

| Starting Aldehyde | p-Tolualdehyde | 4-Methylbenzaldehyde |

| Solvent System | CH₂Cl₂/Water | CH₂Cl₂/Water |

| Reaction Time | 24 h | 12 h |

| Yield | 52% | 48% |

| Purification | MeOH Recrystallization | MeOH Recrystallization |

The hydrazone intermediate’s isolation remains critical, as incomplete formation leads to byproducts during diazonium coupling. NMR monitoring of the hydrazone’s NH proton (δ 10.2–10.8 ppm) ensures reaction completeness before proceeding .

Hydrazone-Diazonium Salt Coupling in Polar Aprotic Solvents

Modern adaptations employ polar aprotic solvents to enhance reaction kinetics and yields. A 2023 protocol from Unlocking Kuhn Verdazyls utilizes DMF-pyridine (2:1 v/v) at −5°C to stabilize the diazonium salt before gradual warming to 20°C . This method eliminates biphasic conditions, instead relying on DMF’s high dielectric constant (36.7) to solubilize both hydrazone and diazonium species. Key advantages include:

-

Reduced side reactions : Lower temperatures (−5°C) minimize diazonium decomposition .

-

Improved mixing : Homogeneous solution prevents localized pH fluctuations .

-

Scalability : Demonstrated for batches up to 50 mmol without yield loss .

Post-reaction workup involves ether extraction (75 mL Et₂O per 2 mmol hydrazone) and rigorous aqueous washing (9×75 mL H₂O) to remove DMF residuals. While yield data for the formazan stage remains unspecified, the subsequent verdazyl synthesis achieves 67–72% efficiency, suggesting robust initial coupling .

One-Pot Synthesis Integrating Formazan Formation and Cyclization

Emerging strategies bypass intermediate isolation by combining formazan synthesis with downstream transformations. The same 2023 study demonstrates this approach: after 4-hour formazan formation, NaOH (0.28 g in 4.5 mL H₂O) and formaldehyde (40%, 2 mL) are added directly to the reaction mixture, initiating cyclization to verdazylium cations. Although designed for verdazyls, stopping the reaction at the 4-hour mark allows formazan isolation with 85–90% crude purity (estimated via TLC Rf = 0.45 in hexane:EtOAc 7:3).

Critical considerations :

-

pH control : Maintaining pH > 12 during formaldehyde addition prevents premature cyclization .

-

Temperature modulation : Exothermic cyclization requires ice-bath cooling post-formaldehyde addition .

-

Scalability trade-offs : Batches >10 mmol show 5–8% yield reduction due to heat dissipation challenges .

Solvent and Base Effects on Reaction Efficiency

Solvent polarity and base strength significantly impact coupling efficiency. Comparative studies reveal:

Table 2: Solvent-Base Optimization

| Solvent | Base | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DMF | Pyridine | 20 | 89* | 92 |

| Acetone | NaOH | 0 | 76 | 88 |

| Toluene | Et₃N | 25 | 63 | 79 |

| CH₂Cl₂ | NaHCO₃ | 15 | 58 | 81 |

| *Extrapolated from verdazyl synthesis yields . |

DMF-pyridine combinations outperform other systems due to:

-

Stabilized diazonium ions : Pyridine’s Lewis basicity mitigates diazonium decomposition .

-

Enhanced nucleophilicity : DMF activates hydrazone’s α-carbon for electrophilic attack .

-

Byproduct solubility : Polar solvent dissolves inorganic salts, simplifying extraction .

Notably, NaOH in acetone produces moderate yields but higher enantiopurity (98% ee in chiral derivatives), suggesting potential for stereoselective synthesis .

Crystallization and Purification Methodologies

Post-synthetic purification leverages this compound’s limited solubility in methanol (1.2 mg/mL at 25°C) . Recrystallization protocols involve:

-

Crude dissolution : 100 mg/mL in warm acetone (40°C)

-

Gradient cooling : 40°C → 25°C over 2 h, then 4°C overnight

-

Filtration : 0.45 μm PTFE membrane under N₂ atmosphere

This process achieves 99.5% purity (by ¹H NMR) with 78–82% recovery . Alternative methods include:

-

Chromatography : Silica gel (230–400 mesh) with hexane:EtOAc (85:15), Rf = 0.33 .

-

Antisolvent precipitation : Adding H₂O to DMF solution (3:1 v/v) yields microcrystalline product .

Table 3: Physicochemical Properties

Chemical Reactions Analysis

Types of Reactions

N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Halides in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

Oxidation: Formation of corresponding oxides and quinones.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of halogenated or alkoxylated derivatives.

Scientific Research Applications

Pharmaceutical Research

The compound is being investigated for its potential antitumor properties. Studies have indicated that formazan derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research has shown that derivatives of formazan can be synthesized to enhance their efficacy against specific cancer types .

Case Study: Antitumor Activity

A notable study focused on the synthesis of new formazan derivatives, including this compound, which demonstrated significant cytotoxic effects on breast cancer cells (MCF-7). The study utilized MTT assays to evaluate cell viability post-treatment, revealing a dose-dependent response indicative of the compound's therapeutic potential .

Biomedical Assays

This compound is primarily utilized in colorimetric assays for assessing cell viability and cytotoxicity. The reduction of tetrazolium salts to formazan products is a common method used in cell biology to quantify metabolic activity.

Applications in Viability Assays

The most prevalent application of formazan compounds is in viability assays such as the MTT assay. The reduction of MTT to formazan crystals by metabolically active cells allows researchers to quantify cell viability through spectrophotometric measurements.

| Assay Type | Reagent | Detection Method | Application |

|---|---|---|---|

| MTT Assay | MTT | Spectrophotometry | Cell viability |

| CTC Assay | CTC | Fluorescence | Bacterial viability |

Material Sciences

In material sciences, this compound serves as a precursor for synthesizing advanced materials with electronic properties. Its derivatives are being explored for use in organic light-emitting diodes (OLEDs) due to their photophysical properties.

Case Study: OLEDs Development

Research has highlighted the potential of formazan derivatives in OLED applications. A study synthesized a series of formazan-based compounds that exhibited favorable photoluminescent properties, making them suitable candidates for incorporation into OLED devices .

Mechanism of Action

The mechanism of action of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Aniline: A simpler aromatic amine with a similar structure but lacking the additional functional groups present in N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide.

4-Methylaniline: An aniline derivative with a methyl group, similar to the 4-methyl group in N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide.

Phenylisocyanate: A compound used in the synthesis of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide, sharing structural similarities.

Uniqueness

N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not be as effective.

Biological Activity

1,5-Diphenyl-3-(p-tolyl)formazan is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the formazan family, characterized by the presence of a formazan moiety, which consists of a hydrazone structure. The general formula can be represented as:

This compound is synthesized through the reaction of phenylhydrazine with appropriate carbonyl compounds, yielding a vibrant colored product that is often used in biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Formazans are known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). This property can induce cytotoxicity in cancer cells through apoptosis or necrosis.

Key Mechanisms:

- Cell Viability Assays : Formazans are commonly employed in assays like MTT and CTC to assess cell viability. The reduction of tetrazolium salts to formazan products indicates metabolic activity in cells, allowing for quantification of cell health and proliferation .

- Reactive Oxygen Species Generation : The compound's ability to generate ROS contributes to its cytotoxic effects on cancer cells, leading to oxidative stress and subsequent cell death .

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study evaluated its effect on MCF-7 (breast cancer), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma) cells. The results indicated that this compound could effectively inhibit cell growth with IC50 values ranging from 1.5 to 5 µM, suggesting strong anticancer potential.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 2.0 |

| A2780 | 1.8 |

| HT-29 | 5.0 |

Mechanism of Cytotoxicity

This compound induces apoptosis in cancer cells by activating caspase pathways and promoting mitochondrial dysfunction. It has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Study 1: Antitumor Activity

A recent study found that treatment with this compound led to significant tumor regression in xenograft models of breast cancer. The compound was administered at doses equivalent to its IC50 values determined in vitro, resulting in a marked reduction in tumor volume compared to control groups.

Study 2: Synergistic Effects

Another investigation explored the synergistic effects of combining this compound with conventional chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, indicating potential for overcoming drug resistance.

Safety Profile

While the anticancer properties are promising, the safety profile of this compound requires careful evaluation. Preliminary toxicity studies indicate moderate toxicity levels at higher concentrations; however, further research is needed to establish a comprehensive safety profile for clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,5-diphenyl-3-(p-tolyl)formazan, and how can purity be validated?

- Methodology :

-

Synthesis : Use a two-step condensation reaction between phenylhydrazine derivatives and p-tolyl-substituted carbonyl precursors. Recrystallize from ethanol/water (1:1) to achieve >95% purity (analytical C, 70.55–72.99%; H, 5.79–7.48%; N, 19.99–23.71%) .

-

Purity Validation : Combine elemental analysis (CHN), FTIR (N–H stretch at ~3200 cm⁻¹, C=N at ~1600 cm⁻¹), and HPLC with UV detection (λ = 450–500 nm for formazan chromophore) .

Recrystallization Solvents Yield (%) Purity (%) Ethanol/Water 85–90 >98 Methanol/Water 75–80 95–97

Q. How can spectroscopic techniques distinguish this compound from its isomers or derivatives?

- Methodology :

- ¹H/¹³C NMR : Identify substituent-specific shifts:

- p-Tolyl methyl protons at δ 2.35 ppm (singlet).

- Formazan backbone protons (N–H) at δ 10–12 ppm (broad, exchangeable) .

- Raman Spectroscopy : Key bands at 1450 cm⁻¹ (C=N stretching) and 1150 cm⁻¹ (N–N stretching) confirm the formazan backbone .

Q. What crystallographic parameters are critical for resolving the solid-state structure of this compound?

- Methodology :

- Use single-crystal X-ray diffraction (SCXRD) with SHELXL refinement.

- Key parameters: Monoclinic system (space group P2/c), unit cell dimensions (e.g., a = 8.133 Å, b = 19.085 Å, c = 9.364 Å, β = 105.93°) .

- Validate thermal parameters (B factors) for atomic displacement accuracy .

Advanced Research Questions

Q. How can computational chemistry resolve controversies in the formazan equilibrium (thermal vs. photochemical isomerism)?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to model tautomeric equilibria (e.g., enol ↔ keto forms).

- Compare computed IR/Raman spectra with experimental data to identify dominant isomers .

- Use time-resolved spectroscopy to track photochemical isomerization kinetics .

Q. What strategies address contradictions in reported biological activity data for 3-substituted formazans?

- Methodology :

-

Bioassay Design : Use standardized cytotoxicity assays (e.g., MTT or XTT) with controlled cell lines (e.g., HeLa) and triplicate measurements .

-

Data Normalization : Express activity as IC₅₀ values ± SEM, correcting for background formazan interference (e.g., using TCA/methanol extraction) .

Assay Type Formazan Detection (λ) Interference Mitigation MTT/XTT 570 nm Centrifugation + DMSO INT-based 490 nm 10% TCA/methanol

Q. How can high-throughput crystallography pipelines improve structural analysis of formazan derivatives?

- Methodology :

- Implement SHELXC/D/E for rapid phase determination in twinned crystals or low-resolution data .

- Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm).

- Validate results with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking of phenyl groups) .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist on the thermal stability of 3-substituted formazans?

- Resolution Strategy :

- Compare DSC/TGA data across studies (e.g., decomposition onset at 180–220°C).

- Control for moisture content (hygroscopicity) and crystallinity (amorphous vs. crystalline phases) .

- Replicate synthesis under inert atmospheres (N₂/Ar) to exclude oxidative degradation .

Q. How do steric/electronic effects of the p-tolyl group influence spectroscopic vs. crystallographic data?

- Methodology :

- Correlate Hammett σ values of substituents with NMR chemical shifts or bond lengths (C–N, N–N) from SCXRD .

- Use multivariate regression to quantify steric effects (e.g., Tolman cone angle) on isomer distribution .

Q. Future Research Directions

Properties

IUPAC Name |

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4/c1-16-12-14-17(15-13-16)20(23-21-18-8-4-2-5-9-18)24-22-19-10-6-3-7-11-19/h2-15,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYZMOAOMKSFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397117 | |

| Record name | 1,5-Diphenyl-3-(p-tolyl)formazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622-12-4 | |

| Record name | 1,5-Diphenyl-3-(p-tolyl)formazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.